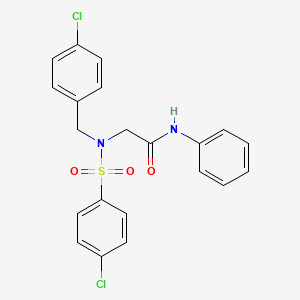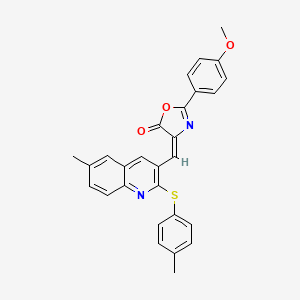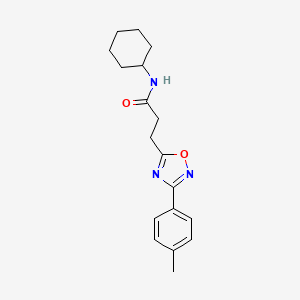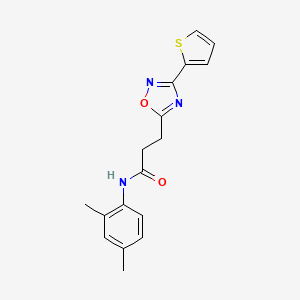
3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is also known as BSN-272 and has been studied extensively for its biological activities and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer cells and contributes to tumor growth and survival. The compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in tumor cell proliferation and survival. Additionally, the compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide are mainly related to its inhibition of CA IX and the NF-kB signaling pathway. By inhibiting CA IX, the compound reduces the acidity of the tumor microenvironment, which is crucial for tumor cell survival and proliferation. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anticancer activity. The inhibition of the NF-kB signaling pathway by the compound leads to a decrease in inflammation, which is beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments include its potent anticancer activity, its well-established synthesis method, and its ability to inhibit CA IX and the NF-kB signaling pathway. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for the study of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and enzymes. Additionally, the development of more potent and selective CA IX inhibitors based on the structure of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is another area of future research.
Métodos De Síntesis
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction of 2-methyl-3-nitroaniline with benzyl chloroformate, followed by the reaction of the resulting product with 4-methoxybenzoyl chloride and sodium sulfite. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is mainly focused on its potential as a therapeutic agent. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16(26)18-9-6-10-20(13-18)25-23(27)19-11-12-21(30-2)22(14-19)31(28,29)24-15-17-7-4-3-5-8-17/h3-14,24H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANJKMLHXVQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

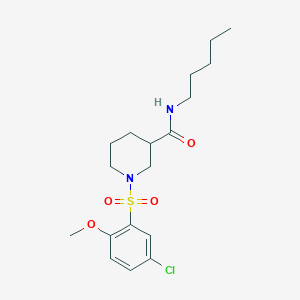

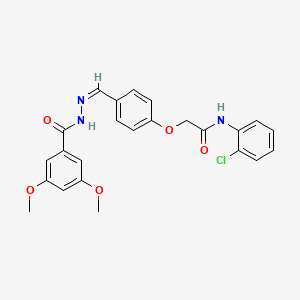


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)

